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molecular formula C8H8O3 B1581619 5-Hydroxy-2-methoxybenzaldehyde CAS No. 35431-26-6

5-Hydroxy-2-methoxybenzaldehyde

Cat. No. B1581619
M. Wt: 152.15 g/mol
InChI Key: HWNIBJPEJAWOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766121

Procedure details

To a stirred suspension of 5-hydroxy-2-methoxybenzaldehyde (306.6 g, prepared by the method of Ulrich et al, J.Org.Chem., 1974, 39, 2437), benzyl bromide (355.8 g) and Adogen 464 (48.5 g) in dichloromethane (600 ml) was added a solution of sodium hydroxide (123.5 g) in water (500 ml). The mixture became warm and the suspension dissolved; additional dichloromethane (300 ml) was added to prevent crystallisation of the benzylated product. After 2 hours, the organic layer was removed, washed twice with water, once with saturated sodium chloride solution, then dried with anhydrous magnesium sulphate. The solution was concentrated, then treated with petroleum spirit to give 5-benzyloxy-2-methoxybenzaldehyde (445.7 g, 91%), m.p. 99°-100°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
355.8 g
Type
reactant
Reaction Step Two
Quantity
123.5 g
Type
reactant
Reaction Step Two
Quantity
48.5 g
Type
catalyst
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH3:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].ClCCl.O>[CH2:12]([O:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH3:11])=[C:6]([CH:9]=1)[CH:7]=[O:8])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC(=C(C=O)C1)OC
Step Two
Name
Quantity
355.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
123.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
48.5 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of Ulrich et al, J.Org.Chem
TEMPERATURE
Type
TEMPERATURE
Details
The mixture became warm
DISSOLUTION
Type
DISSOLUTION
Details
the suspension dissolved
CUSTOM
Type
CUSTOM
Details
crystallisation of the benzylated product
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
WASH
Type
WASH
Details
washed twice with water, once with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
treated with petroleum spirit

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C=O)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 445.7 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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